molecular formula C14H12F2N4O B2485172 (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2309734-17-4

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2485172
CAS No.: 2309734-17-4
M. Wt: 290.274
InChI Key: UMSRGTRQTVSKLI-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a difluorophenyl group, a pyrazinylamino group, and an azetidinone moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the azetidinone ring, followed by the introduction of the pyrazinylamino group and the difluorophenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential new compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluorophenyl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanone
  • (2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
  • (2,6-Difluorophenyl)(3-(quinolin-2-ylamino)azetidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (2,6-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c15-10-2-1-3-11(16)13(10)14(21)20-7-9(8-20)19-12-6-17-4-5-18-12/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSRGTRQTVSKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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